3-{[1-(2-methyl-3-furoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(2-methyl-3-furoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide, also known as MP-10, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 3-{[1-(2-methyl-3-furoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain, including dopamine and serotonin. It may also interact with other signaling pathways involved in inflammation and pain.
Biochemical and Physiological Effects:
3-{[1-(2-methyl-3-furoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain, increase dopamine levels in the brain, and reduce anxiety-like behavior. It has also been shown to have a neuroprotective effect, potentially making it useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-{[1-(2-methyl-3-furoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide in lab experiments is its well-defined chemical structure, which allows for accurate dosing and reproducibility. However, one limitation is that it has only been studied in animal models, and its effects in humans are not yet fully understood.
Future Directions
There are several future directions for research on 3-{[1-(2-methyl-3-furoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide. One area of interest is its potential use in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is its potential use in treating chronic pain. Additionally, further studies are needed to fully understand the mechanism of action of 3-{[1-(2-methyl-3-furoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide and its effects in humans.
Synthesis Methods
3-{[1-(2-methyl-3-furoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide can be synthesized through a multistep process that involves the reaction of 2-methyl-3-furoic acid with piperidine and subsequent coupling with 2-pyridinemethanamine and 4-aminobenzoyl chloride. The resulting product is then purified through column chromatography to obtain pure 3-{[1-(2-methyl-3-furoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide.
Scientific Research Applications
3-{[1-(2-methyl-3-furoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in animal models. 3-{[1-(2-methyl-3-furoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide has also been studied for its potential use in treating Parkinson's disease, as it has been shown to increase dopamine levels in the brain.
properties
IUPAC Name |
3-[1-(2-methylfuran-3-carbonyl)piperidin-4-yl]oxy-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-17-22(10-14-30-17)24(29)27-12-8-20(9-13-27)31-21-7-4-5-18(15-21)23(28)26-16-19-6-2-3-11-25-19/h2-7,10-11,14-15,20H,8-9,12-13,16H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOAPRBFIDQNCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCC(CC2)OC3=CC=CC(=C3)C(=O)NCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.